2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
Overview
Description
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride is an organic compound with the molecular formula C4H14Cl2N2O2S. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its stability and solubility in water, making it suitable for diverse applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride typically involves the reaction of 2-aminoethanesulfonic acid with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of 7-8 to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistency and purity. The final product is purified through recrystallization and dried under vacuum to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous medium, room temperature.
Reduction: Sodium borohydride; conditions: ethanol or methanol as solvent, room temperature.
Substitution: Alkyl halides; conditions: polar aprotic solvents like dimethyl sulfoxide, elevated temperatures.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
- 2-(2-Aminoethylsulfonyl)ethan-1-amine dihydrochloride
- 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
Comparison: 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride is unique due to its specific sulfonyl and amine functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and solubility, making it more suitable for certain applications in research and industry .
Properties
IUPAC Name |
2-(2-aminoethylsulfonyl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.2ClH/c5-1-3-9(7,8)4-2-6;;/h1-6H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBYZZFWRFEYIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCN)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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